4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

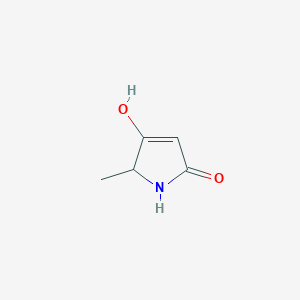

4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic organic compound that belongs to the pyrrolone family. This compound is characterized by a five-membered lactam ring with a hydroxyl group at the 4-position and a methyl group at the 5-position. Pyrrolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of 3-cyanoketones under basic conditions. A common method includes the base-assisted cyclization of 3-cyanoketones, which allows for the efficient assembly of the pyrrolone core . Another approach involves the reaction of five-membered lactone precursors with ammonia or amines .

Industrial Production Methods: Industrial production of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one often employs scalable synthetic routes that ensure high yield and purity. One such method involves the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones.

Reduction: The compound can be reduced to form dihydropyrrolones.

Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of 4-oxo-5-methyl-1,5-dihydro-2H-pyrrol-2-one.

Reduction: Formation of 4-hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one derivatives.

Substitution: Formation of various substituted pyrrolones depending on the electrophile used.

Scientific Research Applications

4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in the development of new therapeutic agents.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 4-position and the methyl group at the 5-position play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other pyrrolone derivatives:

Similar Compounds: 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one, 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

Uniqueness: The presence of both hydroxyl and methyl groups in 4-Hydroxy-5-methyl-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties, making it a valuable compound in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydroxy-5-methyl-1H-pyrrol-2(5H)-one?

The compound is typically synthesized via cyclization reactions. A common method involves base-assisted cyclization of precursors such as β-keto esters or α,β-unsaturated carbonyl derivatives. For example, substituted pyrrolones are prepared using Knoevenagel condensation followed by cyclization under basic conditions (e.g., NaOH or KOH). Purification often employs column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol .

Q. How is the purity and structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : To assign proton and carbon environments (e.g., hydroxyl and methyl groups).

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹).

- HRMS : Validates molecular weight and formula. Melting point analysis further confirms purity. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs) provides unambiguous structural data .

Q. What solvents and reaction conditions optimize yield in its synthesis?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are preferred for cyclization. Reaction temperatures range from 80–120°C, with yields improved by slow addition of reagents and inert atmospheres (N₂/Ar). Recrystallization from ethanol or benzene enhances purity .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Yield discrepancies (e.g., 44% vs. 86% for diaryl-substituted analogs) may arise from steric hindrance or electronic effects of substituents. Strategies include:

- Substituent tuning : Electron-withdrawing groups (e.g., -Br, -Cl) on aryl rings improve cyclization efficiency.

- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts.

- Reaction monitoring : TLC or in-situ NMR to track intermediate formation .

Q. How should conflicting NMR data for structurally similar pyrrolones be resolved?

Overlapping signals (e.g., diastereomeric protons) require advanced techniques:

- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns ambiguous peaks.

- Variable-temperature NMR : Mitigates signal broadening caused by tautomerism.

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Competing pathways, such as Michael addition or retro-aldol reactions, can generate impurities. Mechanistic studies using isotopic labeling (e.g., D₂O for hydroxyl protons) or trapping intermediates (e.g., silylation of enolates) clarify dominant pathways. Kinetic studies under varying pH/temperature also elucidate rate-determining steps .

Q. How can the biological activity of this compound be rationally explored?

While direct data are limited, structural analogs (e.g., 5-phenylfuran-2(5H)-one) suggest potential enzyme inhibition or receptor modulation. Prioritize:

- Molecular docking : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock.

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2, CYP450).

- SAR studies : Modify substituents (e.g., aryl, amino groups) to optimize activity .

Q. Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously, as minor variations significantly impact outcomes .

- Data Contradictions : Cross-validate spectroscopic results with multiple techniques (e.g., HRMS + X-ray) to resolve ambiguities .

- Safety : Handle reactive intermediates (e.g., carbonyl chlorides) under strict inert conditions to prevent exothermic side reactions .

Properties

IUPAC Name |

3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(7)2-5(8)6-3/h2-3,7H,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWWGZQXIRQEAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC(=O)N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.